14-Heptadecenal

説明

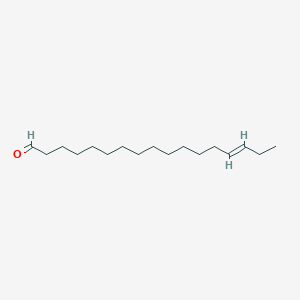

Structure

3D Structure

特性

分子式 |

C17H32O |

|---|---|

分子量 |

252.4 g/mol |

IUPAC名 |

(E)-heptadec-14-enal |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,17H,2,5-16H2,1H3/b4-3+ |

InChIキー |

RHIONVAURRQPSG-ONEGZZNKSA-N |

異性体SMILES |

CC/C=C/CCCCCCCCCCCCC=O |

正規SMILES |

CCC=CCCCCCCCCCCCCC=O |

製品の起源 |

United States |

Natural Occurrence and Distribution of 14 Heptadecenal

Isolation and Identification from Higher Plant Species

14-Heptadecenal has been isolated and identified from several higher plant species, found in different tissues and extracts. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been a primary method for its detection.

Studies have reported the presence of this compound in the foliar extracts of certain plants. For instance, GC-MS analysis of the leaf extract of Hibiscus fragrans Roxburgh identified this compound among other aroma-imparting biomolecules researchgate.nettandfonline.comnih.gov. Similarly, Antidesma venosum leaves were found to contain this compound, with its presence quantified at 0.1% researchgate.net.

Beyond foliar extracts, this compound has been detected in other plant tissues. The root part of the aquatic plant Eichhornia crassipes (water hyacinth) has shown the presence of this compound plantsjournal.com. Additionally, whole plant extracts of Cleome rutidosperma have also yielded this compound, with a reported concentration of 0.23% globaljournals.org.

Table 1: this compound Occurrence in Higher Plant Species

| Plant Species | Tissue Type | Percentage/Notes | References |

| Hibiscus fragrans | Leaf (foliar) | Detected | researchgate.nettandfonline.comnih.gov |

| Antidesma venosum | Leaves | 0.1% | researchgate.net |

| Eichhornia crassipes | Root | Detected | plantsjournal.com |

| Cleome rutidosperma | Whole Plant | 0.23% | globaljournals.org |

Biosynthetic Pathways of 14 Heptadecenal

Proposed Biosynthetic Origins in Biological Systems

The natural occurrence of 14-Heptadecenal has been documented in various plant species, suggesting endogenous biosynthetic capabilities. It has been identified as a phytochemical component in plants such as the water hyacinth (Eichhornia crassipes) and in the ethanolic and n-hexane extracts of Cleome rutidosperma. researchgate.netplantsjournal.comglobaljournals.org Notably, a study on the aromatic biomolecules in the foliar extract of Hibiscus fragrans Roxburgh led to a proposed biosynthetic pathway for this compound, as no definitive route had been previously reported. nih.govtandfonline.comtandfonline.com This proposal positions the compound's origin within the broader context of fatty acid metabolism, diverging to produce this specific C17 aldehyde.

The presence of this compound in these diverse plant species points to a conserved, yet specialized, metabolic function. These aldehydes are often intermediates in the synthesis of other compounds or may play roles in plant signaling or defense. nih.gov The investigation into Hibiscus fragrans, for instance, was part of a broader analysis to characterize aroma-impacting biomolecules, suggesting a potential role for this compound as a fragrance component. nih.govtandfonline.com

Potential Enzymatic Mechanisms and Precursor Molecules

The proposed biosynthesis of this compound is rooted in the metabolism of fatty acids. Fatty aldehydes are typically derived from the reduction of fatty acids or their activated forms, such as fatty acyl-CoAs or fatty acyl-acyl carrier proteins (ACPs). nih.govfrontiersin.org

For this compound, the proposed pathway begins with a precursor fatty acid, which undergoes a series of enzymatic modifications. The key steps are believed to involve:

Desaturation: Introduction of a double bond into the fatty acid carbon chain by a desaturase enzyme to create the "decenal" feature.

Reduction: The carboxyl group of the fatty acid is reduced to an aldehyde. This critical step is often catalyzed by a fatty acyl-CoA reductase (FAR) enzyme, which converts a fatty acyl-CoA to a fatty aldehyde. nih.gov

While a specific FAR for this compound has not been isolated, the proposed mechanism aligns with the known function of this enzyme class. The table below summarizes the hypothetical enzymatic steps and molecules involved.

| Step | Precursor Molecule | Enzyme Class (Proposed) | Intermediate/Product |

| 1 | C17 Saturated Fatty Acid (e.g., Margaric Acid) | Fatty Acid Desaturase | C17 Monounsaturated Fatty Acid |

| 2 | C17 Monounsaturated Fatty Acyl-CoA | Fatty Acyl-CoA Reductase (FAR) | This compound |

This proposed pathway highlights the central role of fatty acid metabolism in generating diverse lipid molecules. The specificity of the resulting aldehyde is determined by the chain length specificity of the involved enzymes and the position of the double bond introduced by the desaturase. nih.gov

Comparative Analysis with Established Fatty Aldehyde Biosynthesis Routes

The proposed pathway for this compound biosynthesis is a specific instance of the general mechanisms for fatty aldehyde production. However, there are key points of comparison with more broadly established routes, such as those for alkanes or fatty alcohols.

Established fatty aldehyde biosynthesis generally proceeds via two main routes:

Acyl-CoA Reduction: This is the most common pathway where fatty acyl-CoAs are reduced to aldehydes by fatty acyl-CoA reductases (FARs). This is the route proposed for this compound. nih.govfrontiersin.org

Acyl-ACP Reduction: In some organisms, particularly bacteria, fatty acyl-ACPs are directly reduced to aldehydes by a fatty acyl-ACP reductase. asm.org

Fatty aldehydes are typically transient metabolic intermediates. nih.gov Once formed, they are often immediately subject to further conversion:

Reduction to Fatty Alcohols: Aldehydes can be reduced to their corresponding primary alcohols by alcohol dehydrogenases or specific FARs that perform a two-step reduction. This is a major pathway in the synthesis of wax esters and ether lipids. nih.gov

Oxidation to Fatty Acids: Aldehydes can be oxidized back to carboxylic acids by fatty aldehyde dehydrogenases (FALDH). nih.gov

Decarbonylation to Alkanes: In some organisms, aldehydes are converted to alkanes (with one less carbon) and carbon monoxide by aldehyde decarbonylases, a key step in hydrocarbon biosynthesis. acs.org

The proposed synthesis of this compound fits squarely within the acyl-CoA reduction model. The primary distinction from other pathways is the specific substrate (a C17 monounsaturated acyl-CoA) and the apparent accumulation of the aldehyde product in certain plant tissues, rather than its immediate conversion. nih.gov The table below offers a comparative overview.

| Feature | Proposed this compound Pathway | General Fatty Alcohol Synthesis | General Alkane Synthesis |

| Primary Substrate | C17 Monounsaturated Acyl-CoA | C16-C18+ Saturated/Unsaturated Acyl-CoA | Long-chain Fatty Acyl-CoA/Acyl-ACP |

| Key Enzyme | Fatty Acyl-CoA Reductase (FAR) | Fatty Acyl-CoA Reductase (FAR) | FAR followed by Aldehyde Decarbonylase |

| Intermediate | This compound | Fatty Aldehyde (often transient) | Fatty Aldehyde (transient) |

| Primary End Product | This compound | Fatty Alcohol | Alkane (n-1) |

This comparison illustrates that the biosynthesis of this compound likely utilizes a conserved enzymatic toolkit (desaturases, FARs) common to lipid metabolism. The unique outcome is dictated by the specific substrate affinity of the enzymes within a given organism, leading to the production of this particular C17 unsaturated aldehyde.

Chemical Synthesis Methodologies for 14 Heptadecenal and Analogs

Strategies for Carbon Chain Elongation and Unsaturation Control

The construction of the 17-carbon chain of 14-heptadecenal and the introduction of the double bond at the 14th position are pivotal steps in its synthesis. Various methods for carbon chain elongation and the simultaneous or subsequent introduction of unsaturation have been developed.

One effective strategy involves the use of cross-coupling reactions . For instance, the synthesis of (Z)-14-heptadecen-4-olide, a structural analog of this compound, was achieved through an efficient cross-coupling reaction. This key step involved the reaction of 3-methoxycarbonylpropanoyl chloride with a (Z)-alkenylmagnesium bromide. This approach not only extends the carbon chain but also establishes the desired Z-configuration of the double bond.

Another powerful technique for both chain elongation and unsaturation control is olefin metathesis , particularly Z-selective cross-metathesis. This modern synthetic method has been successfully employed in the synthesis of various insect pheromones, many of which are long-chain unsaturated aldehydes or their derivatives. Ruthenium-based catalysts have been developed that exhibit high Z-selectivity, making them ideal for the synthesis of compounds like (Z)-14-heptadecenal. For example, the cross-metathesis of a terminal alkene with a suitable partner can forge the C14-C15 double bond with high stereocontrol. nih.gov

The Wittig reaction is a classic and versatile method for alkene synthesis and can be adapted for carbon chain elongation. By choosing the appropriate phosphonium (B103445) ylide and aldehyde, a carbon-carbon double bond can be formed at a specific location. The nature of the ylide is crucial for controlling the stereochemistry of the resulting alkene. For the synthesis of (Z)-14-heptadecenal, an unstabilized ylide would typically be employed to favor the formation of the Z-isomer. organic-chemistry.org

Stereoselective Synthesis Approaches for Geometric Isomers

The geometry of the double bond in this compound is critical for its biological function. Therefore, stereoselective synthesis is of paramount importance. The two primary geometric isomers are the (Z)-isomer (cis) and the (E)-isomer (trans).

The Wittig reaction is a cornerstone of stereoselective alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.

Z-Selective Wittig Reactions : Unstabilized ylides, typically those with alkyl or hydrogen substituents on the ylidic carbon, generally lead to the formation of (Z)-alkenes. This is attributed to the kinetic control of the reaction, where the formation of a syn-betaine intermediate is favored, leading to the cis-alkene.

E-Selective Wittig Reactions : Stabilized ylides, which contain electron-withdrawing groups such as esters or ketones, tend to produce (E)-alkenes. The increased stability of the betaine (B1666868) intermediate allows for equilibration to the more thermodynamically stable anti-betaine, which then collapses to the trans-alkene. organic-chemistry.org

Table 1: Stereoselectivity in the Wittig Reaction

| Ylide Type | Substituent on Ylidic Carbon | Predominant Isomer |

|---|---|---|

| Unstabilized | Alkyl, H | (Z)-alkene |

Interactive Data Table:

| Ylide Type | Substituent on Ylidic Carbon | Predominant Isomer |

|---|---|---|

| Unstabilized | Alkyl, H | (Z)-alkene |

| Stabilized | Ester, Ketone | (E)-alkene |

Total Synthesis and Semisynthesis of Structural Analogs

The total synthesis of this compound and its analogs often involves a multi-step sequence that combines various synthetic methodologies. A common retrosynthetic approach would involve disconnecting the molecule at the double bond, suggesting a Wittig-type reaction or a metathesis reaction as a key final step.

A plausible synthetic route to (Z)-14-heptadecenal could start from commercially available starting materials. For example, a long-chain aldehyde can be reacted with a suitable phosphonium ylide derived from a shorter-chain alkyl halide.

Illustrative Retrosynthetic Analysis for (Z)-14-Heptadecenal:

(Z)-14-Heptadecenal <== (Wittig Reaction) <== Tetradecanal (B130844) + Propyltriphenylphosphonium bromide

In this example, tetradecanal provides the first 14 carbons, and the propyl ylide adds the remaining three carbons while forming the Z-configured double bond at the 14th position.

The synthesis of structural analogs often follows similar synthetic logic. For instance, the synthesis of (Z)-14-heptadecen-4-olide involved the coupling of two smaller fragments, a strategy that is common in the total synthesis of long-chain natural products.

Table 2: Examples of Synthetic Methods for Long-Chain Unsaturated Aldehydes and Analogs

| Target Compound/Analog | Key Reaction | Starting Materials | Reference |

|---|---|---|---|

| (Z)-14-Heptadecen-4-olide | Cross-coupling | 3-Methoxycarbonylpropanoyl chloride, (Z)-alkenylmagnesium bromide | Not specified |

| Various Insect Pheromones | Z-Selective Cross-Metathesis | Terminal alkenes | nih.gov |

Interactive Data Table:

| Target Compound/Analog | Key Reaction | Starting Materials | Reference |

|---|---|---|---|

| (Z)-14-Heptadecen-4-olide | Cross-coupling | 3-Methoxycarbonylpropanoyl chloride, (Z)-alkenylmagnesium bromide | N/A |

| Various Insect Pheromones | Z-Selective Cross-Metathesis | Terminal alkenes | nih.gov |

| General (Z)-Alkenes | Wittig Reaction | Aldehyde, Unstabilized Phosphonium Ylide | organic-chemistry.org |

Biological and Ecological Roles of 14 Heptadecenal

Interspecies Chemical Communication

14-Heptadecenal, often referred to simply as heptadecenal in some contexts, has been identified as a component of the cuticular compounds of the model butterfly Bicyclus anynana researchgate.netfrontiersin.org. These cuticular compounds are known to play roles in insect chemical communication, potentially serving as sex pheromones or contributing to species recognition researchgate.netfrontiersin.orgproteopedia.orgnih.govnih.gov. While specific studies detailing its direct function as a pheromone are limited, its presence in the chemical profile of B. anynana suggests a role in mediating interactions within the species researchgate.netfrontiersin.org.

Antimicrobial and Antifungal Activities

This compound and its isomer E-15-Heptadecenal have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that E-15-Heptadecenal possesses antibacterial activity and may function by impeding the synthesis of amino acids in bacterial cells researchgate.net. It has also shown bactericidal action against Klebsiella pneumoniae researchgate.netkoreascience.kr. Furthermore, E-15-Heptadecenal has been identified as a component in extracts exhibiting broad-spectrum antibacterial activity against various pathogenic bacteria, with proposed mechanisms including interference with cell wall synthesis and alteration of cell permeability researchgate.netresearchgate.netijrpc.com. In Origanum majorana oil, this compound was found to exert moderate effects on Bacillus cereus and weak effects on Salmonella indica and Staphylococcus aureus psu.edu.

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Organism Tested | Activity | Compound (if specified) | Source |

| K. pneumoniae | Antibacterial / Bactericidal | E-15-Heptadecenal | researchgate.net |

| K. pneumoniae ATCC 13883 | Antibacterial | Heptadecenal | koreascience.kr |

| B. cereus | Moderate effect (in O. majorana oil) | This compound | psu.edu |

| S. indica | Weak effect (in O. majorana oil) | This compound | psu.edu |

| S. aureus | Weak effect (in O. majorana oil) | This compound | psu.edu |

| Pathogenic bacteria (general) | Antimicrobial | E-15-Heptadecenal | researchgate.net |

| Pathogenic bacteria (general) | Antibacterial | E-15-Heptadecenal | researchgate.net |

| Bacteria (general) | Antibacterial | E-15-Heptadecenal | ijrpc.com |

This compound and its isomer E-15-Heptadecenal have demonstrated notable antifungal properties, particularly against dermatophytes. E-15-Heptadecenal is specifically reported to possess anti-dermatophytic activity researchgate.net. Extracts containing E-15-Heptadecenal have shown inhibitory effects against fungal pathogens, including the plant pathogen Phytophthora infestans frontiersin.org, and dermatophytes such as Trichophyton mentagrophyte and Microsporum gypseum researchgate.net. General reports also indicate that heptadecenal compounds are involved in antifungal activity scispace.com.

Table 2: Antifungal Activity of this compound and Related Compounds

| Organism Tested | Activity | Compound (if specified) | Source |

| P. infestant | Antifungal (37% growth inhibition) | E-15-Heptadecenal | frontiersin.org |

| Dermatophytes (T. mentagrophyte, M. gypseum) | Antifungal | E-15-Heptadecenal | researchgate.net |

| Dermatophytes (general) | Anti-Dermatophytic activity | E-15-Heptadecenal | researchgate.net |

| Fungal pathogens (general) | Antifungal | Heptadecenal | scispace.com |

Anti-inflammatory Potential and Associated Cellular Pathways

E-15-Heptadecenal has been described as possessing "promising anti-inflammatory potential" researchgate.net. While specific cellular pathways directly modulated by this compound are not detailed in the provided snippets, general research on anti-inflammatory mechanisms in biological systems highlights the involvement of pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) cascades mdpi.comnih.govnih.govmdpi.comfrontiersin.orgnih.gov. These pathways are critical in regulating the production of pro-inflammatory mediators and cytokines. Studies on related compounds like heptadecane (B57597) (a saturated alkane) have shown suppression of pro-inflammatory gene expression by reducing NF-κB activity via NIK/IKK and MAPKs pathways nih.gov. However, direct experimental data linking these specific pathways to this compound is limited in the current literature review.

Advanced Analytical Methodologies for 14 Heptadecenal Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds, including aldehydes ( mdpi.com, alwsci.com). Its strength lies in its ability to separate complex mixtures chromatographically, followed by sensitive and specific detection and identification by mass spectrometry ( mdpi.com, alwsci.com).

Identification of 14-Heptadecenal via GC-MS: this compound has been identified in various complex matrices using GC-MS. For instance, it has been detected in plant extracts, such as Cleome rutidosperma ( globaljournals.org), Barleria buxifolia ( bepls.com), and Syzygium jambos ( core.ac.uk), as well as in microalgae like Scenedesmus falcatus ( horizonepublishing.com) and the plant Antidesma venosum ( researchgate.net). Isomeric forms, such as E-15-Heptadecenal and E-14-Heptadecenal, have also been identified in plant extracts and honey samples, respectively ( core.ac.uk, ukaazpublications.com, iiste.org). The NIST WebBook provides spectral data for E-15-Heptadecenal, confirming its identification through electron ionization mass spectrometry and gas chromatography ( nist.gov). PubChem lists Heptadecenal (CAS 98028-42-3) with a molecular formula of C17H32O and an exact mass of 252.245315640 Da, along with synonyms such as "heptadecene aldehyde" ( nih.gov).

Quantification using GC-MS: GC-MS is also a robust method for the quantification of aldehydes. Quantification is typically performed using external calibration standards, ensuring accurate concentration measurements ( nih.gov). For example, studies have provided quantitative data for related compounds, such as E-14-Heptadecenal in honey samples from different geographical regions, demonstrating the technique's utility in comparative analyses ( iiste.org).

Structure Activity Relationship Studies of 14 Heptadecenal and Its Derivatives

Molecular Features Influencing Biological Activities and Receptor Interactions

The biological activity of 14-Heptadecenal is primarily influenced by its aldehyde functional group and its long, unsaturated aliphatic chain. Unsaturated aldehydes, in general, are known for their electrophilic nature, stemming from the electron-withdrawing carbonyl group conjugated with a double bond nih.govmdpi.comacs.org. This electrophilicity makes them reactive towards biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through Michael addition reactions nih.govacs.org. While this compound is not an α,β-unsaturated aldehyde, the aldehyde group itself remains a reactive electrophilic center. According to the Hard and Soft Acids and Bases (HSAB) principle, such aldehydes tend to react preferentially with soft nucleophiles, which are abundant in biological systems nih.govacs.org.

Specific receptor interactions for this compound are not detailed in the literature. However, based on its structure, it could potentially engage with lipid-binding proteins, membrane-associated enzymes, or other targets where lipophilic interactions and electrophilic reactivity play a role. The aldehyde functionality might form covalent adducts with nucleophilic residues, thereby altering protein function, while the hydrocarbon chain could facilitate binding within hydrophobic clefts.

Table 1: Illustrative Structure-Activity Relationships of Unsaturated Aldehyde Analogs (General Principles)

| Analog Structure (Modification from this compound) | Key Structural Feature Modified | Hypothetical Biological Activity | Notes on SAR Influence |

| Shorter Chain Aldehyde (e.g., C15) | Chain Length | Potentially altered | Reduced lipophilicity, may affect membrane permeability and hydrophobic interactions. |

| Longer Chain Aldehyde (e.g., C19) | Chain Length | Potentially altered | Increased lipophilicity, may enhance hydrophobic interactions but could reduce solubility. |

| Saturated C17 Aldehyde (14-Heptadecanal) | Double Bond Saturation | Potentially altered | Loss of conformational flexibility and electronic influence of the double bond. |

| C17 Alcohol (14-Heptadecenol) | Aldehyde to Alcohol | Likely reduced/different | Loss of electrophilic reactivity; activity may shift to different mechanisms. |

| α,β-Unsaturated Aldehyde Analog | Double Bond Position | Potentially enhanced/different | Increased electrophilicity due to conjugation, stronger Michael acceptor properties. |

Note: The biological activities presented are hypothetical and illustrative of SAR principles, not based on direct experimental data for this compound.

Computational Approaches in Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for predicting and understanding the biological activities of chemical compounds based on their structures researchgate.netresearchgate.netslideshare.netmdpi.commdpi.comneovarsity.org. QSAR establishes mathematical correlations between molecular descriptors (which quantify physicochemical and structural properties) and observed biological activities. For aldehydes, QSAR models have been developed to predict various endpoints, including genotoxicity, by identifying key structural features responsible for activity researchgate.neteuropa.eu.

For this compound, QSAR modeling would involve calculating a range of molecular descriptors that capture its unique structural attributes. These descriptors could include:

Lipophilicity: Quantified by parameters like LogP (octanol-water partition coefficient), which is significantly influenced by the long C17 chain.

Electronic Properties: Parameters related to the electron distribution within the molecule, particularly around the aldehyde group and the double bond, such as partial atomic charges or electrophilicity indices nih.govacs.org.

Polar Surface Area (PSA): Primarily contributed by the oxygen atom of the aldehyde group, influencing polarity and potential interactions.

Topological Descriptors: Describing the connectivity of atoms within the molecule.

These descriptors are then used in multivariate statistical or machine learning models (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN)) to build predictive models researchgate.netresearchgate.netslideshare.netmdpi.comneovarsity.org. The development and validation of such models are critical to ensure their reliability and predictive power, often involving internal validation (e.g., cross-validation) and external validation using independent datasets slideshare.netneovarsity.org.

Table 2: Potential Molecular Descriptors for QSAR of this compound

| Descriptor Category | Specific Descriptor Example(s) | Relevance to this compound |

| Lipophilicity | LogP, Molar Refractivity | The C17 chain confers high lipophilicity, influencing membrane penetration and hydrophobic interactions. |

| Molecular Size/Shape | Molecular Weight, Molecular Volume, Surface Area | Defines the physical dimensions of the molecule, impacting steric fit in binding sites. |

| Electronic Properties | Partial Charges, Electrophilicity Index, Softness (σ) | Quantifies the electron density distribution, particularly around the reactive aldehyde group and the double bond, influencing reactivity with nucleophiles. |

| Topological | Wiener Index, Randić Index | Describes the molecular topology and connectivity, providing insights into molecular complexity. |

| Polarity | Polar Surface Area (PSA) | Primarily influenced by the aldehyde oxygen, affecting solubility and potential for hydrogen bonding or polar interactions. |

Design and Synthesis of Bioactive Analogs for Mechanistic Probing

The design and synthesis of analogs are crucial for dissecting the SAR of a compound and understanding its mechanism of action drugdesign.orgrsc.orgresearchgate.netnih.govnih.gov. By systematically modifying specific parts of the this compound molecule, researchers can probe which structural features are essential for its observed biological activities. This process often involves synthesizing derivatives that alter:

Chain Length: Synthesizing shorter (e.g., C15) or longer (e.g., C19) chain saturated or unsaturated aldehydes would help elucidate the role of lipophilicity and the optimal chain length for interaction with specific biological targets frontiersin.org.

Double Bond Modification: Creating analogs where the double bond is saturated (e.g., 14-heptadecanal) or its position is altered would reveal the importance of the unsaturation and its location for activity.

Aldehyde Group Transformation: Converting the aldehyde functionality to other groups, such as an alcohol (14-heptadecenol), a carboxylic acid, or an acetal, would help determine if the electrophilic nature of the aldehyde is critical for the observed effects frontiersin.orggoogle.com. For example, the conversion to an alcohol would remove the primary electrophilic site.

Isomerization: If applicable, synthesizing cis/trans isomers of the double bond could reveal stereochemical preferences for biological interactions.

These synthesized analogs can then be tested for their biological activities, allowing for the establishment of SAR trends. For instance, if analogs with a saturated aldehyde group lose activity, it strongly suggests that the electrophilic nature of the aldehyde is essential. Conversely, if activity is retained or altered by changing chain length, it highlights the importance of lipophilicity and hydrophobic interactions. Such studies are vital for identifying key pharmacophores and guiding the development of more potent or selective derivatives.

General synthetic routes for fatty aldehydes often involve the oxidation of the corresponding fatty alcohols frontiersin.orggoogle.com. For example, 1-heptadecanol (B72759) could be oxidized using mild oxidizing agents to yield this compound, and similar methods could be applied to synthesize various chain-length or functionalized analogs.

Environmental Dynamics and Biotransformation of 14 Heptadecenal

Occurrence and Distribution in Various Environmental Compartments

14-Heptadecenal has been identified in a variety of environmental matrices, including aquatic systems and terrestrial flora. Its presence in these compartments can be attributed to both natural and anthropogenic sources.

In aquatic environments, this compound has been detected in water samples from different sources. For instance, it was identified as a component in the wastewater from commercial laundries, suggesting a potential pathway for its introduction into the environment through human activities. nih.gov It has also been found in the aquatic plant Eichhornia crassipes, commonly known as water hyacinth, indicating its uptake or production by aquatic organisms. nih.govresearchgate.net

Within the terrestrial biosphere, this compound has been reported in a range of plant species. It is a constituent of the foliar extracts of Hibiscus fragrans and has been identified in various olive cultivars (Olea europaea). asm.orgresearchgate.netresearchgate.net Furthermore, it is present in plants from the Peganum genus. cam.ac.uk The detection of this compound in such a diverse array of plants suggests it may be a naturally occurring biogenic compound. The United States Environmental Protection Agency (EPA) includes this compound in its lists of chemical substances, with "SOIL" being a valid matrix for sample analysis, indicating its relevance in terrestrial environmental monitoring. nih.govacs.org

The following table summarizes the documented occurrences of this compound in various environmental compartments and biological entities.

Microbial Degradation and Transformation Pathways in Ecosystems

While specific, detailed metabolic pathways for the microbial degradation of this compound are not extensively documented, evidence from microbiological studies suggests its susceptibility to biotransformation. The general principles of microbial metabolism of long-chain and unsaturated aldehydes provide a framework for understanding its likely fate in microbially active ecosystems.

One of the most direct pieces of evidence for the microbial degradation of this compound comes from a study on the fermentation of African oil bean seeds to produce "Ugba." In this process, driven by microorganisms such as Bacillus subtilis and Bacillus megaterium, this compound was identified as a volatile compound after 60 hours of fermentation. However, it was noted that this compound did not persist throughout the fermentation process, indicating that it was subsequently degraded or transformed by the microbial community. univie.ac.at Similarly, it has been detected in fermented soybean products, where microbial activity is the primary driver of chemical changes. researchgate.netresearchgate.net

The enzymatic machinery of microorganisms is well-equipped to handle aldehydes. For unsaturated aldehydes, several detoxification and degradation pathways are known. These can include:

Oxidation: Aldehyde dehydrogenases can oxidize the aldehyde group to a carboxylic acid. This is a common pathway for detoxifying aldehydes.

Reduction: Aldehyde reductases can reduce the aldehyde to its corresponding alcohol. In the case of α,β-unsaturated aldehydes, ene reductases can reduce the carbon-carbon double bond, which often decreases the compound's reactivity and toxicity.

Conjugation: In some organisms, aldehydes can be conjugated with molecules like glutathione, which is a preliminary step for further metabolism and excretion.

Given that this compound is a long-chain unsaturated aldehyde, it is plausible that its microbial degradation involves one or more of these enzymatic processes. The initial steps likely involve oxidation or reduction of the aldehyde functional group, followed by further breakdown of the hydrocarbon chain, potentially through pathways analogous to fatty acid beta-oxidation.

Considerations for Ecological Fate and Persistence in Natural Systems

The ecological fate and persistence of this compound are influenced by its chemical structure—a long hydrocarbon chain with a reactive aldehyde group and a carbon-carbon double bond. These features suggest that it is not likely to be highly persistent in most natural environments due to its susceptibility to both biotic and abiotic degradation processes.

The transient nature of this compound observed during microbial fermentation suggests a relatively low persistence in biologically active environments like soil and sediment. univie.ac.at The high reactivity of aldehydes, particularly unsaturated ones, means they can readily participate in chemical reactions. In aquatic environments, the persistence of similar polyunsaturated aldehydes has been shown to be temperature-dependent, with warmer temperatures leading to shorter half-lives. This suggests that the persistence of this compound in water bodies could vary significantly with season and geographic location.

In the atmosphere, long-chain aldehydes are susceptible to oxidation by hydroxyl (OH) and chlorine (Cl) radicals. nih.gov This indicates that any this compound that partitions to the atmosphere would likely be degraded through photochemical oxidation processes.

While specific data on the bioaccumulation of this compound is lacking, some general inferences can be made. Its long hydrocarbon chain suggests a degree of lipophilicity, which is a prerequisite for bioaccumulation. However, its chemical reactivity and susceptibility to metabolic degradation may limit its potential to accumulate to high concentrations in organisms. The compound's detection in various plants demonstrates its uptake from the environment, but not necessarily its biomagnification through the food chain.

The following table provides a summary of compounds that have been identified alongside this compound in various studies, which can give context to the chemical environments in which it is found.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

Understanding how 14-Heptadecenal is synthesized within biological systems is crucial for its potential biotechnological applications and for comprehending its natural roles. Current knowledge regarding the specific enzymes and genetic pathways responsible for its production is limited. Future research should focus on identifying the genes and enzymes involved in the biosynthesis of this compound in organisms where it naturally occurs. This could involve employing advanced genomic and transcriptomic analyses of producing organisms, followed by proteomic studies to identify key enzymes. Enzyme purification and characterization, alongside gene knockout or overexpression experiments, will be vital to confirm their roles. Furthermore, investigating the regulatory networks that control the expression of these biosynthetic genes will provide insights into how environmental factors or developmental stages influence this compound production. Bioinformatic approaches can also aid in predicting potential biosynthetic pathways by comparing sequences and identifying conserved domains homologous to known fatty acid or aldehyde synthesis enzymes nih.govresearchgate.net.

Discovery of Undiscovered Ecological and Biological Roles

Beyond its identification as a component in plant extracts and potential antimicrobial activity jchr.orgmu.ac.keresearchgate.net, the broader ecological and biological significance of this compound remains largely uncharacterized. Its presence in various plant species suggests potential roles in plant defense, signaling, or interactions with other organisms in its environment. Future research should undertake extensive screening programs to uncover a wider spectrum of biological activities. This includes investigating its potential as a signaling molecule, its role in inter-species communication (e.g., plant-microbe or plant-insect interactions), and its contribution to plant defense mechanisms. Ecological studies in natural habitats where this compound is prevalent could reveal its specific functions within ecosystems. Moreover, exploring its potential synergistic effects with other bioactive compounds found alongside it in natural extracts warrants investigation.

Development of Sustainable Bioproduction Methods

The isolation of this compound from natural sources may not be scalable or sustainable for widespread applications. Therefore, developing efficient and environmentally friendly bioproduction methods is a key future research direction. Metabolic engineering of microbial hosts, such as bacteria or yeast, presents a promising avenue for sustainable production. This would involve engineering these organisms to express the identified biosynthetic pathways for this compound. Research efforts should focus on identifying suitable host organisms, optimizing metabolic flux towards this compound production, and developing robust fermentation processes. Synthetic biology approaches, including the design of novel genetic circuits and enzyme cascades, could further enhance production yields. Additionally, research into optimizing cell culture conditions and developing efficient downstream processing techniques for purification will be essential for realizing cost-effective and scalable bioproduction nih.gov.

Advanced Mechanistic Investigations of Observed Biological Activities

While preliminary studies suggest that this compound may possess beneficial biological activities, such as antimicrobial or antioxidant properties jchr.orgmu.ac.keresearchgate.net, the underlying molecular mechanisms are not well understood. Future research must delve into advanced mechanistic investigations to establish clear cause-and-effect relationships and identify molecular targets. This could involve a range of in vitro and in vivo studies. For instance, to understand its antimicrobial action, researchers could investigate its effects on bacterial cell membranes, enzyme inhibition, or interference with essential metabolic pathways. Similarly, for potential anti-inflammatory or antioxidant effects, studies could focus on identifying its impact on specific signaling pathways, reactive oxygen species scavenging mechanisms, or modulation of inflammatory mediators. Structure-activity relationship (SAR) studies, comparing the activity of this compound with related compounds, could also provide valuable insights into the structural features responsible for its bioactivity.

Data Table: Key Future Research Directions for this compound

| Research Area | Key Questions / Objectives | Potential Methodologies |

| 9.1 Biosynthesis and Genetic Regulation | What are the specific enzymes and genes responsible for this compound biosynthesis? How is its production regulated at the genetic level? | Genomic/transcriptomic analysis of producing organisms, enzyme purification and characterization, gene knockout/overexpression studies, metabolic flux analysis, bioinformatic prediction of biosynthetic pathways nih.govresearchgate.net. |

| 9.2 Ecological and Biological Roles | What are the precise ecological functions of this compound in its natural environment? What are its full spectrum of biological activities beyond antimicrobial effects? | Field ecological studies, broad bioactivity screening (e.g., signaling, defense, quorum sensing), interaction studies with other organisms, structure-activity relationship (SAR) studies jchr.orgmu.ac.keresearchgate.net. |

| 9.3 Sustainable Bioproduction Methods | How can this compound be produced efficiently and sustainably through biotechnological means? What are the optimal host organisms and fermentation conditions? | Metabolic engineering of microbial hosts (e.g., E. coli, yeast), synthetic biology approaches, optimization of cell culture conditions, development of downstream purification processes, strain improvement nih.gov. |

| 9.4 Advanced Mechanistic Investigations | What are the molecular mechanisms underlying the observed biological activities of this compound (e.g., antimicrobial action, potential anti-inflammatory effects)? What are its molecular targets? | In vitro biochemical assays (enzyme inhibition, receptor binding), cellular assays (pathway analysis, gene expression studies), in vivo model systems, computational modeling, mass spectrometry-based proteomics jchr.orgmu.ac.keresearchgate.net. |

Q & A

Q. How to characterize the molecular structure of 14-Heptadecenal using spectroscopic and computational methods?

Methodological Answer: Structural characterization involves:

- Spectroscopic Analysis :

- Computational Profiling :

- Use quantum chemical software (e.g., Gaussian) to optimize the 3D structure and calculate bond angles/distances. Cross-validate with X-ray crystallography if crystalline derivatives are synthesized.

- Import the SMILES string (

CCC=CCCCCCCCCCCCCC=O) into cheminformatics tools (e.g., RDKit) for property prediction .

Q. Table 1: Key Structural Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C₁₇H₃₂O | |

| Molecular weight | 252.43538 g/mol | |

| Double bonds | 2 (1 aldehyde, 1 vinyl) | |

| Rotatable bonds | 14 |

Q. What analytical techniques are effective for quantifying this compound in complex mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile aldehydes. Use a polar column (e.g., DB-WAX) to resolve this compound from hydrocarbons. Calibrate with synthetic standards .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column and UV detection at 210–220 nm for the conjugated double bond system. Optimize mobile phase (e.g., acetonitrile/water) to reduce retention time variability .

- Derivatization Strategies : Convert the aldehyde to a hydrazone or oxime derivative to enhance detectability in MS-based workflows .

Advanced Research Questions

Q. How to resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:

- Meta-Analysis Framework :

- Computational Validation :

Q. Table 2: Common Discrepancies in Reported Properties

| Property | Reported Range | Likely Source of Error |

|---|---|---|

| Boiling point | 320–345°C | Variation in pressure calibration |

| Solubility (H₂O) | 0.01–0.05 mg/mL | Impurity interference |

Q. What experimental designs are suitable for investigating this compound’s biological activity while controlling confounding variables?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

Q. How to integrate cross-disciplinary methodologies (e.g., environmental chemistry and toxicology) in studying this compound?

Methodological Answer:

- Environmental Fate Studies :

- Use GC-MS to track degradation products in soil/water systems. Pair with ecotoxicology assays (e.g., Daphnia magna mortality tests) .

- Computational Toxicology :

Q. What computational approaches predict this compound’s reactivity in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Density Functional Theory (DFT) :

Q. Guidance for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。